molecular formula C7H10N2OS B13201955 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one

Cat. No.: B13201955
M. Wt: 170.23 g/mol
InChI Key: FANCUCUNLNTACS-UHFFFAOYSA-N
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Description

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminonitriles with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require controlled temperatures and the use of solvents such as alcohol or ether.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,3-thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(1,3-thiazol-5-yl)butan-2-one is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

3-amino-1-(1,3-thiazol-5-yl)butan-2-one

InChI

InChI=1S/C7H10N2OS/c1-5(8)7(10)2-6-3-9-4-11-6/h3-5H,2,8H2,1H3

InChI Key

FANCUCUNLNTACS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=CN=CS1)N

Origin of Product

United States

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